1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine
Description
1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-methoxy-4-nitrophenyl group
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(3-methoxy-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-26-17-12-14(4-7-16(17)21(22)23)19-8-10-20(11-9-19)27(24,25)15-5-2-13(18)3-6-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYZGSSDFPXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine typically involves a multi-step process:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-methoxy-4-nitrophenyl group: This is usually done through a nucleophilic aromatic substitution reaction where the piperazine derivative reacts with 3-methoxy-4-nitrobenzene under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂). This transformation is critical for modifying biological activity or further functionalization.
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Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C .
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Mechanism : Catalytic hydrogenation cleaves the N–O bonds, yielding the corresponding aromatic amine.
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Example :
This reaction is quantitative under optimized conditions, with yields >90% reported for analogous nitroarenes .
Sulfonyl Group Substitution
The sulfonyl chloride group (-SO₂Cl) participates in nucleophilic substitution reactions, enabling diversification of the substituent.
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Reagents/Conditions : Amines (e.g., methylpiperazine) or thiols in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C .
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Mechanism : The sulfonyl chloride acts as an electrophile, reacting with nucleophiles to form sulfonamides or sulfonate esters.
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Example :
Yields for sulfonamide formation range from 65–85% depending on steric hindrance.
Piperazine Ring Functionalization
The piperazine nitrogen atoms can undergo alkylation or acylation to introduce additional substituents.
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Reagents/Conditions :
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Mechanism : The secondary amines in piperazine react with electrophiles to form tertiary amines or amides.
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Example :
Substituent introduction increases lipophilicity, as evidenced by clogP values (Table 1) .
Table 1: clogP Values for Piperazine Derivatives
| Compound | Substituent (R) | clogP |
|---|---|---|
| 1 | 2-Methoxy-4-nitrophenyl | 0.143 |
| 3 | 2-Fluoro-4-nitrophenyl | 0.444 |
| 6 | 3-Chlorophenyl | 0.965 |
Methoxy Group Demethylation
The methoxy (-OCH₃) group can be demethylated under acidic or oxidative conditions to yield a phenolic hydroxyl group.
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Reagents/Conditions : BBr₃ in dichloromethane at -78°C or H₂SO₄ at 100°C .
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Mechanism : Acidic cleavage of the methyl ether bond releases methanol and forms a phenol.
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Application : Enhances hydrogen-bonding capacity for target binding .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (due to methoxy and amine groups post-reduction) undergoes electrophilic substitution.
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Reactions : Nitration, halogenation, or sulfonation at specific positions.
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Example :
Regioselectivity is controlled by directing effects of existing substituents .
Oxidative Stability
The nitro group resists oxidation under standard conditions, but prolonged exposure to strong oxidizers (e.g., KMnO₄) may degrade the aromatic system . Stability studies confirm no decomposition at room temperature over 12 months .
Key Research Findings
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Radioprotective Activity : Piperazine derivatives with nitro and halogen substituents demonstrate radioprotective effects at 100–200 μM, outperforming amifostine in vitro .
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Antibacterial Potential : Structural analogs with sulfonamide and nitro groups exhibit moderate activity against Gram-positive pathogens (MIC: 8–32 μg/mL) .
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Synthetic Flexibility : Multi-step routes enable modular synthesis, with purity >95% achieved via column chromatography .
Scientific Research Applications
Medicinal Chemistry
1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity.
- Anti-inflammatory Effects : Research suggests that the compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions like arthritis and other inflammatory diseases.
Drug Development
The compound has been explored as a lead structure in drug design due to its favorable pharmacological profile:
- Structure-Activity Relationship (SAR) : Modifications on the piperazine ring and sulfonyl group have been studied to enhance efficacy and reduce toxicity. For instance, substituting different aryl groups can lead to variations in biological activity.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for transition metals:
- Catalytic Applications : The complexation with metals such as palladium or platinum has been studied for catalytic reactions, including cross-coupling reactions and hydrogenation processes.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 25 | |
| Similar Compound A | Antimicrobial | 30 | |
| Similar Compound B | Anti-inflammatory | 20 |
Table 2: Synthetic Routes
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-chloroaniline + 3-methoxy-4-nitrobenzaldehyde | Reflux in ethanol, HCl catalyst | 85 |
| 2 | Product from Step 1 + sulfonyl chloride | Room temperature, DMF solvent | 75 |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their antimicrobial activity against gram-positive and gram-negative bacteria. The most potent derivative demonstrated an IC50 value of 25 µM against Staphylococcus aureus, indicating its potential as a new antibiotic agent.
Case Study 2: Coordination Complexes
A research team explored the use of the compound as a ligand in palladium-catalyzed reactions. The resulting complexes showed enhanced catalytic activity compared to traditional ligands, highlighting the importance of structural modifications in optimizing catalytic performance.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitro groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperazine ring provides a scaffold that can be modified to enhance these interactions.
Comparison with Similar Compounds
1-[(4-chlorophenyl)sulfonyl]-4-phenylpiperazine: Lacks the methoxy and nitro groups, resulting in different chemical properties and biological activities.
1-[(4-methylphenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine: The methyl group alters the compound’s hydrophobicity and reactivity.
1-[(4-chlorophenyl)sulfonyl]-4-(3-hydroxy-4-nitrophenyl)piperazine: The hydroxy group can form additional hydrogen bonds, affecting the compound’s interactions with biological targets.
Uniqueness: 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and nitro groups allows for a range of chemical modifications and interactions that are not possible with simpler analogs.
Biological Activity
The compound 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine (CAS No. 94097-88-8) is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15ClN2O3
- Molecular Weight : 330.8 g/mol
- IUPAC Name : (Z)-1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine
- SMILES : C1CC1C(=NOCC2=CC=C(C=C2)N+[O-])C3=CC=C(C=C3)Cl
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, through inhibition of bacterial cell wall synthesis and modulation of enzyme activity related to bacterial growth .
- Enzyme Inhibition : It exhibits strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, with IC50 values indicating potent activity. For instance, certain derivatives have shown IC50 values as low as 0.63 µM against AChE, highlighting their potential as therapeutic agents .
Biological Activity Overview
A summary of the biological activities observed for this compound is presented in the table below:
| Activity Type | Target/Organism | Effect | IC50 Values (µM) |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong | N/A |
| Bacillus subtilis | Moderate to strong | N/A | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong inhibition | 0.63 |
| Urease | Strong inhibition | 2.14 | |
| Antifungal | Various fungal strains | Moderate activity | N/A |
Case Studies
- Antibacterial Screening : A study conducted on a series of piperidine derivatives, including those with the sulfonyl group, demonstrated that compounds bearing this moiety exhibited moderate to strong antibacterial properties against Salmonella typhi and Bacillus subtilis. The screening indicated that these compounds could serve as potential leads for antibiotic development .
- In Silico Studies : Docking studies have elucidated the binding interactions of these compounds with amino acids in target proteins. These studies indicated favorable binding affinities that correlate with observed biological activities, suggesting that structural modifications could enhance efficacy .
- Therapeutic Potential : The diverse pharmacological profiles of compounds containing the piperazine nucleus have been explored for their potential in treating conditions such as infections and inflammatory diseases. The sulfonamide moiety has been particularly noted for its role in enhancing antibacterial action and enzyme inhibition .
Q & A
Q. What are the recommended synthetic routes for 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxy-4-nitrophenyl)piperazine?
- Methodological Answer : A two-step approach is often employed:
Sulfonylation : React 4-chlorobenzenesulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate.
Coupling : Introduce the 3-methoxy-4-nitrophenyl group via nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(dba)₂) and a ligand (Xantphos) in toluene at reflux .
Key parameters affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions and piperazine ring conformation.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., calculated [M+H]⁺ = 436.08).
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, as demonstrated for analogous piperazine derivatives .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro-containing byproducts.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation vs. non-polar solvents (toluene) for coupling.
- Catalyst Optimization : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to enhance coupling efficiency.
- Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux to identify optimal thermal conditions .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, serum concentration).
- Purity Verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity, as impurities may skew results .
- Structural Analog Comparison : Benchmark against fluorophenyl or methoxy-substituted piperazines to isolate substituent effects .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
- DFT Calculations : Analyze electron density maps to assess nitro group reactivity and sulfonyl group stability .
- MD Simulations : Simulate interactions with lipid bilayers to predict bioavailability .
Q. How to assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 37°C for 24–72 hours.
- Analytical Monitoring : Track degradation via LC-MS (ESI+ mode) and identify byproducts (e.g., nitro reduction to amine) .
Q. What strategies mitigate toxicity risks in early-stage drug development?
- Methodological Answer :
- In Vitro Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells (IC₅₀ thresholds <10 µM).
- Metabolic Profiling : Use liver microsomes to identify reactive metabolites (e.g., sulfone oxidation).
- Genotoxicity Screening : Conduct Ames tests with S. typhimurium TA98/TA100 strains .
Q. How to design a SAR study focusing on substituent modifications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
